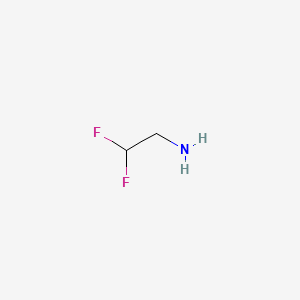

2,2-Difluoroethylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-difluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F2N/c3-2(4)1-5/h2H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRWUZYZECPJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195621 | |

| Record name | Ethylamine, 2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-67-1 | |

| Record name | Ethanamine, 2,2-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=430-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, 2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.197.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Difluoroethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR6CDA8ZPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 2,2-Difluoroethylamine: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethylamine is a critical building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2][3][4] The introduction of the difluoroethyl motif can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][5] This guide provides an in-depth exploration of the historical development and current methodologies for the synthesis of this important intermediate, presenting key data in a comparative format and detailing experimental protocols for seminal methods.

The journey to efficient and scalable syntheses of this compound has been marked by a progression from harsh, high-pressure methods to more refined, catalytic approaches. Early methods often contended with low yields and the formation of significant byproducts, necessitating arduous purification procedures.[1] Modern advancements have focused on improving selectivity, reducing reaction times, and employing more environmentally benign reagents and conditions.

Historical Perspectives and Key Synthetic Routes

The synthesis of this compound has evolved through several key methodologies, each with its own set of advantages and limitations. The primary approaches can be categorized as follows:

-

Amination of 2,2-Difluoro-1-haloethanes: This classical approach represents one of the earliest and most direct methods for the synthesis of this compound.

-

Reduction of Nitrogen-Containing Precursors: Various nitrogen-containing functional groups, such as amides and nitro compounds, can be reduced to afford the desired amine.

-

Reductive Amination: More contemporary methods involve the reductive amination of corresponding carbonyl compounds or their derivatives.

-

Novel Approaches and Protecting Group Strategies: Innovative strategies, including the use of protecting groups, have been developed to enhance selectivity and yield.

Detailed Analysis of Synthetic Methodologies

This section provides a detailed examination of the most significant synthetic routes to this compound, complete with experimental data and protocols.

Amination of 2,2-Difluoro-1-haloethanes

The direct reaction of a 2,2-difluoro-1-haloethane with an amine source is a foundational method for the synthesis of this compound.

A pioneering investigation in this area was conducted by Swarts, who demonstrated that heating 1-bromo-2,2-difluoroethane with alcoholic ammonia (B1221849) at high temperatures resulted in the formation of this compound, albeit alongside the byproduct tetrafluoroethylamine.[6] Later work by Dickey and colleagues in 1956 provided a more optimized procedure using 2,2-difluoro-1-chloroethane and aqueous ammonia in an autoclave, achieving a 65% yield after an extended reaction time.[6]

Modern refinements of this method have focused on the use of catalysts and alternative solvent systems to improve reaction efficiency and selectivity. For instance, the use of potassium iodide as a catalyst in a solvent such as dimethyl sulfoxide (B87167) (DMSO) has been shown to significantly accelerate the reaction and improve yields.[1][7][8]

Table 1: Comparative Data for the Amination of 2,2-Difluoro-1-haloethanes

| Starting Material | Reagents | Conditions | Reaction Time | Yield (%) | Reference |

| 1-Bromo-2,2-difluoroethane | Alcoholic ammonia | 125-145°C | 3 days | Not specified | [6] |

| 2,2-Difluoro-1-chloroethane | 28% Aqueous ammonia | 135-140°C | 31 hours | 65 | [6] |

| 2,2-Difluoro-1-chloroethane | Ammonia, Potassium iodide, DMSO | 143-145°C | 4.5 hours | 88 | [7] |

| 2,2-Difluoro-1-bromoethane | Ammonia, Potassium iodide, DMSO | 100°C | 1 hour | 87 | [7] |

Experimental Protocol: Catalytic Amination of 2,2-Difluoro-1-chloroethane [7]

An autoclave is charged with 25 g (0.249 mol) of 2,2-difluoro-1-chloroethane, 2.5 g of potassium iodide, and 250 g of dimethyl sulfoxide (DMSO) with a water content of 150 ppm. To this mixture, 25.4 g of ammonia is added. The molar ratio of 2,2-difluoro-1-chloroethane to ammonia is 1:6. The reaction mixture is heated to 143-145°C and stirred at this temperature for 4.5 hours. After cooling the reaction mixture to 50°C, the excess ammonia is distilled off. The this compound is subsequently distilled from the reaction mixture at 1-10 mbar. This procedure yields 88% of the desired product.

Diagram 1: General Pathway for Amination of 2,2-Difluoro-1-haloethanes

A simplified representation of the nucleophilic substitution reaction.

Reduction of 2,2-Difluoroacetamide (B1351127)

The reduction of 2,2-difluoroacetamide offers an alternative route to this compound. This method was described by Donetti et al. in 1989, utilizing a diborane (B8814927) solution in tetrahydrofuran (B95107) (THF) to achieve the reduction.[6] This approach, while effective, employs hazardous reagents and results in a moderate yield. Kluger and coworkers also reported a similar transformation using sodium borohydride (B1222165) and boron trifluoride etherate.[6]

Table 2: Data for the Reduction of 2,2-Difluoroacetamide

| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |

| 2,2-Difluoroacetamide | Diborane | THF | 48 | [6][7] |

| 2,2-Difluoroacetamide | Sodium borohydride, Boron trifluoride etherate | Not specified | 60 | [6] |

Experimental Protocol: Reduction of 2,2-Difluoroacetamide with Diborane [6][7]

Detailed experimental protocols from the original publications by Donetti et al. would be required for a precise reproduction of this synthesis.

Diagram 2: Workflow for the Reduction of 2,2-Difluoroacetamide

A conceptual workflow for the synthesis of this compound via amide reduction.

Catalytic Hydrogenation of 1,1-Difluoro-2-nitroethane

A more recent and efficient method involves the catalytic hydrogenation of 1,1-difluoro-2-nitroethane.[9] This process offers the advantage of producing this compound or its corresponding acid addition salt in good yield and high purity, potentially simplifying purification procedures.[9]

Table 3: Data for the Catalytic Hydrogenation of 1,1-Difluoro-2-nitroethane

| Starting Material | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| 1,1-Difluoro-2-nitroethane | Raney Nickel | 20 bar H₂, Room Temperature | 7 hours | 80 | [9] |

Experimental Protocol: Catalytic Hydrogenation of 1,1-Difluoro-2-nitroethane [9]

A reaction mixture of 1,1-difluoro-2-nitroethane is stirred at room temperature (approximately 20°C) under a hydrogen pressure of 20 bar for 7 hours in the presence of a Raney nickel catalyst. After cooling the hydrogenation mixture to 0°C, the pressure is released, and the catalyst is removed by filtration. The solvent (in this case, methanol) is removed under reduced pressure to yield this compound. The product is obtained as a mixture of monoacetyl-2,2-difluoroethylamine and its acetate (B1210297) salts, corresponding to an 80% yield.

Diagram 3: Signaling Pathway of Catalytic Hydrogenation

A conceptual diagram illustrating the key steps in the catalytic hydrogenation process.

Synthesis via Prop-2-en-1-amine and Deallylation

A two-step approach utilizing an allyl protecting group strategy has been developed to provide a milder and more selective synthesis of this compound.[6] This method involves the initial reaction of a 2,2-difluoro-1-haloethane with prop-2-en-1-amine (allylamine), followed by the catalytic removal of the allyl group.[6]

Table 4: Data for the Two-Step Synthesis via Allylamine

| Step | Starting Material | Reagents | Yield (%) | Reference |

| 1 | 2,2-Difluoro-1-chloroethane | Prop-2-en-1-amine | Not specified | [6] |

| 2 | N-(2,2-Difluoroethyl)prop-2-en-1-amine | Palladium catalyst, 2-Aminoethanol | Not specified | [6] |

Experimental Protocol: Deallylation of N-(2,2-Difluoroethyl)prop-2-en-1-amine [6]

50 g (0.404 mol) of N-(2,2-difluoroethyl)prop-2-en-1-amine is dissolved in 253 g (4.1 mol) of 2-aminoethanol and treated with 2.5 g (1.2 mmol) of a palladium catalyst. The specific reaction conditions for the deallylation step are detailed in the referenced patent.

Diagram 4: Logical Relationship of the Allyl Protection Strategy

A flowchart illustrating the two-step synthesis involving an allyl protecting group.

Hydrogenation of Difluoroacetonitrile (B1347018)

The catalytic hydrogenation of difluoroacetonitrile presents another viable route to this compound.[10] This method is carried out at elevated temperature and pressure in the presence of a heterogeneous catalyst.

Table 5: Data for the Hydrogenation of Difluoroacetonitrile

| Starting Material | Catalyst | Conditions | Reference |

| Difluoroacetonitrile | Fe, Co, Ni, Ru, Rh, Pd, or Pt | 20-250°C, 2-25 MPa H₂ | [10] |

Experimental Protocol: Hydrogenation of Difluoroacetonitrile [11]

20g (0.259mol) of difluoroacetonitrile and 26.5g (0.259mol) of diacetyl oxide are dissolved in 242ml of tetrahydrofuran (THF). This solution is hydrogenated at 50 bar of hydrogen pressure using 0.66g (0.31mmol) of palladium on activated carbon (5% Pd) until a constant pressure is observed. The autoclave is cooled, ensuring the reaction temperature does not exceed 20°C. The reaction mixture is then filtered through diatomite. After solvent removal, 34.9g of N-(2,2-difluoroethyl)ethanamide is obtained. This intermediate is then hydrolyzed with hydrochloric acid to yield this compound hydrochloride.

Conclusion

The synthesis of this compound has undergone significant evolution, driven by the increasing demand for this valuable building block in the life sciences and material science sectors. While early methods relied on harsh conditions and often resulted in modest yields, modern synthetic chemistry has provided a range of more efficient, selective, and scalable alternatives. The choice of a particular synthetic route will depend on factors such as the desired scale of production, the availability and cost of starting materials, and the specific purity requirements of the final product. The continued development of novel catalytic systems and more sustainable synthetic methodologies will undoubtedly further refine the synthesis of this important fluorinated amine, enabling future innovations in drug discovery and materials science.

References

- 1. Buy this compound | 430-67-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Difluoroethylamine (this compound, Difluoroethan amine) CAS:430-67-1 [kangmei.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. EP2638001B1 - Method for producing this compound based on prop-2-en-1-amine - Google Patents [patents.google.com]

- 7. US20110060167A1 - Process for Preparing this compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. KR20120081993A - Method for producing this compound by hydrogenating 1,1-difluoro-2-nitroethane - Google Patents [patents.google.com]

- 10. EP3180308A1 - Method for producing this compound - Google Patents [patents.google.com]

- 11. CN102741218B - Method for producing this compound and salts thereof, starting with difluoroacetone nitrile - Google Patents [patents.google.com]

early preparation of 2,2-Difluoroethylamine Swarts 1904

An In-depth Technical Guide to the Early Preparations of 2,2-Difluoroethylamine, with a Focus on the Swarts Method of 1904

For researchers, scientists, and drug development professionals, understanding the historical context and early synthetic routes of key fluorinated building blocks is crucial for innovation. This compound is a vital component in numerous modern pharmaceuticals and agrochemicals. This guide delves into the seminal 1904 work by Frédéric Swarts, which marked one of the earliest preparations of this compound, and provides a comparative analysis with other early synthetic approaches.

Comparative Analysis of Early Syntheses

The following table summarizes the quantitative data from early methods for the synthesis of this compound, offering a clear comparison of their respective conditions and efficiencies.

| Method | Starting Material | Reagents | Temperature (°C) | Time | Yield of this compound | Notes |

| Swarts (1904) | 1-Bromo-2,2-difluoroethane | Alcoholic Ammonia (B1221849) | 125–145 | 3 days | Not specified; product mixture | Complete conversion of starting material to a mixture of this compound and tetrafluoroethylamine.[1] |

| Dickey et al. (1956) | 2,2-Difluoro-1-chloroethane | 28% Aqueous Ammonia | 135–140 | 31 hours | 65% | Reaction conducted in a rocking autoclave.[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited, offering a step-by-step guide to reproducing these early syntheses.

Swarts' 1904 Synthesis of this compound

This protocol is based on the 1904 publication by Frédéric Swarts, which describes the reaction of 1-bromo-2,2-difluoroethane with alcoholic ammonia.

Experimental Protocol:

-

A sealed reaction tube is charged with 1-bromo-2,2-difluoroethane.

-

Two moles of alcoholic ammonia are added to the reaction tube for every mole of 1-bromo-2,2-difluoroethane.

-

The sealed tube is heated in an oven at a temperature range of 125–145°C for a period of 3 days.[1]

-

After the reaction period, the tube is cooled and carefully opened.

-

The resulting product mixture, containing this compound and tetrafluoroethylamine, is subjected to separation.[1]

-

Separation of the two amine products is achieved either by fractional distillation or by conversion to their chlorohydrate or oxalate (B1200264) salts, followed by fractional crystallization.[1]

Dickey et al.'s 1956 Synthesis of this compound

This method, developed by Dickey and colleagues, offers an alternative route using aqueous ammonia in an autoclave.

Experimental Protocol:

-

A rocking autoclave is charged with 2,2-difluoro-1-chloroethane and a 28% aqueous solution of ammonium (B1175870) hydroxide.[1][2]

-

The autoclave is sealed and the reaction mixture is heated to a temperature between 135°C and 140°C.[1][2]

-

The reaction is maintained at this temperature for 31 hours with continuous rocking.[1][2]

-

Upon completion, the autoclave is cooled to room temperature and the reaction mixture is filtered.[2]

-

The filtrate is then subjected to distillation to separate the crude this compound.[2]

-

The distillate, which may contain residual ammonia and water, is dried over solid sodium hydroxide.[2]

-

A final distillation of the dried product yields purified this compound.[2]

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoroethylamine (CAS 430-67-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Difluoroethylamine (CAS 430-67-1), a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] The strategic incorporation of fluorine atoms can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, making fluorinated intermediates like this compound of high interest in drug discovery.[4][6]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅F₂N | [1][5][7] |

| Molecular Weight | 81.07 g/mol | [1][7][8] |

| Appearance | Colorless to pale yellow liquid | [1][5][7][8] |

| Boiling Point | 67.5-68.5 °C | [1][7][8] |

| Density | 1.15 g/cm³ | [1][2][7] |

| Refractive Index | 1.3410-1.3450 | [1][8] |

| pKa (basic) | 7.3 | [9] |

| Flash Point | -34 °C to 1.5 °C | [1][8] |

| Vapor Pressure | 14-56 kPa (at 20-50 °C) | [1] |

| Solubility | Water-soluble | [7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for liquid amines can be applied.

1. Determination of Boiling Point:

The boiling point of this compound can be determined using a simple distillation or reflux method.[10][11] A Thiele tube apparatus is also suitable, especially for small sample volumes.[10][12]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube.

-

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in the test tube.

-

An inverted capillary tube is added to the test tube.

-

The setup is attached to a thermometer and heated in the Thiele tube containing heating oil.

-

The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

-

2. Determination of Density:

The density of liquid this compound can be measured using gravimetric methods such as the pycnometer method or the buoyancy technique (utilizing Archimedes' principle).[13][14]

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.

-

Procedure (Pycnometer Method):

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, and its mass is measured again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13]

-

3. Determination of Refractive Index:

The refractive index, a measure of how light propagates through the substance, can be determined using a refractometer, such as an Abbe refractometer.[15] Interferometric methods can also be employed for high-precision measurements.[16]

-

Apparatus: Abbe refractometer, light source, temperature-controlled water bath.

-

Procedure (Abbe Refractometer):

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature.

-

The light source is adjusted, and the telescope is moved until the borderline between the light and dark fields is centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Synthesis and Reactivity

This compound is an important intermediate in organic synthesis.[1][5] It is typically synthesized from 2,2-difluoro-1-haloethane precursors. The diagram below illustrates a common synthetic pathway and subsequent reactions.

The synthesis of this compound is often achieved through the amination of a 2,2-difluoro-1-haloethane, such as 1-bromo-2,2-difluoroethane, with ammonia.[1][17] This nucleophilic substitution reaction can be performed under various conditions, including in solvents like DMSO to improve yield.[1][17][18] The resulting this compound serves as a versatile precursor for a range of other compounds through reactions like amidation, alkylation, and diazotization.[1] These subsequent products are valuable in the development of new pharmaceuticals and agrochemicals.[1][3][19]

Biological Significance

While this compound itself is not typically a biologically active signaling molecule, its incorporation into larger molecules is of great significance in drug development. The presence of the difluoromethyl group can enhance metabolic stability by strengthening the C-F bond against enzymatic cleavage, improve binding affinity to target proteins, and modulate the lipophilicity and bioavailability of a drug candidate.[4][6][20] Therefore, this compound is a critical building block for creating more effective and stable therapeutic agents.[3][4]

Analytical Characterization

The structure and purity of this compound are typically confirmed using a variety of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the molecular structure. NMR data can also provide insights into the conformational behavior of the molecule in solution.[1][21]

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Studies have used temperature-dependent IR spectroscopy to identify different conformational isomers of this compound.[1]

3. Gas Chromatography (GC): GC is often used to determine the purity of this compound.[8]

Safety and Handling

This compound is a flammable and corrosive liquid.[8] It should be handled with appropriate personal protective equipment, including gloves, and eye and face protection, in a well-ventilated area. Store in a cool, dry place away from ignition sources.[7]

References

- 1. Buy this compound | 430-67-1 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 430-67-1: 2,2-Difluoroethanamine | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. Difluoroethylamine (this compound, Difluoroethan amine) CAS:430-67-1 [kangmei.com]

- 8. This compound | 430-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vernier.com [vernier.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. mt.com [mt.com]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. pubs.aip.org [pubs.aip.org]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. US20110060167A1 - Process for Preparing this compound - Google Patents [patents.google.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. 430-67-1 | this compound [fluoromart.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound(430-67-1) 19FNMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2,2-Difluoroethylamine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The document details the physical properties, experimental protocols for its synthesis, and a visual representation of a common synthetic pathway.

Physicochemical Data

This compound (CAS No. 430-67-1) is a colorless to pale yellow liquid at room temperature.[1][3] Its unique properties, influenced by the presence of two fluorine atoms, make it a valuable building block in organic synthesis.[1][3]

The following table summarizes the key physical properties of this compound:

| Property | Value | Source(s) |

| Boiling Point | 59.4 °C to 68.5 °C | [3][4][5][6] |

| 64 °C | [7] | |

| 68 °C | [6] | |

| Melting Point | -94.91 °C | [4] |

| Flash Point | -34 °C to 1.5 °C | [3][7] |

| Density | 1.059 g/cm³ to 1.16 g/cm³ | [4][5][7] |

| Vapor Pressure | 140 hPa to 201 mmHg at 20-25 °C | [3][5][7] |

| Molecular Weight | 81.07 g/mol | [4][6] |

Experimental Protocols

While specific experimental details for the determination of the boiling and melting points of this compound are not extensively published, standard methodologies are employed for such characterizations. The boiling point is typically determined by distillation at atmospheric pressure, and the melting point by differential scanning calorimetry (DSC) or a melting point apparatus.

Detailed experimental protocols for the synthesis of this compound have been reported. A prevalent method involves the nucleophilic substitution reaction of a 2,2-difluoro-1-haloethane with ammonia (B1221849).[3]

Example Synthesis Protocol: Amination of 2,2-difluoro-1-bromoethane [8]

-

Materials: 2,2-difluoro-1-bromoethane (14.5 g, 0.1 mol), potassium iodide (0.5 g), dimethyl sulfoxide (B87167) (DMSO) with a water content of 250 ppm (50 g), and anhydrous ammonia (6.8 g).[8]

-

Apparatus: A pressure-stable closed reaction vessel (autoclave).[9]

-

Procedure:

-

The autoclave is initially charged with 2,2-difluoro-1-bromoethane, potassium iodide, and DMSO.[8]

-

Anhydrous ammonia is added to the mixture. The molar ratio of 2,2-difluoro-1-bromoethane to ammonia is 1:4.[8]

-

The reaction mixture is heated to 100°C and stirred at this temperature for 1 hour.[8]

-

After cooling the reaction mixture to 50°C, the excess ammonia is distilled off.[8]

-

The this compound is subsequently distilled from the reaction mixture at a reduced pressure of 1-10 mbar.[8]

-

The resulting distillate, which may contain small amounts of solvent, is then redistilled at standard pressure to yield the purified product.[8][9]

-

This particular protocol reports a yield of 82%.[8]

Synthesis Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via the amination of a 2,2-difluoro-1-haloethane.

References

- 1. CAS 430-67-1: 2,2-Difluoroethanamine | CymitQuimica [cymitquimica.com]

- 2. EP2638001B1 - Method for producing this compound based on prop-2-en-1-amine - Google Patents [patents.google.com]

- 3. Buy this compound | 430-67-1 [smolecule.com]

- 4. Difluoroethylamine (this compound, Difluoroethan amine) CAS:430-67-1 [kangmei.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 430-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US20110060167A1 - Process for Preparing this compound - Google Patents [patents.google.com]

Solubility Profile of 2,2-Difluoroethylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoroethylamine (CAS 430-67-1) in various organic solvents. Due to its unique physicochemical properties, stemming from the presence of both a primary amine group and geminal fluorine atoms, this compound exhibits a versatile solubility profile, making it a valuable building block in pharmaceutical and agrochemical research. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility assessment in a drug development context.

Introduction

This compound is a colorless to pale yellow liquid with the chemical formula C₂H₅F₂N.[1][2] The presence of the electronegative fluorine atoms significantly influences the molecule's electronic properties, pKa, and intermolecular interactions, thereby affecting its solubility. A thorough understanding of its solubility in a range of organic solvents is critical for its application in synthesis, formulation, and biological studies. The molecule's amphiphilic nature, combining a hydrophilic amine group with a more lipophilic difluoroethyl moiety, results in a complex and interesting solubility behavior.[3]

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility.

| Property | Value | Reference |

| Molecular Weight | 81.06 g/mol | [3] |

| Boiling Point | 64 - 68.5 °C | |

| Water Solubility | 276 g/L at 20°C; 205 g/L at 25°C | [2][4] |

| log P (o/w) | 1.42 at 22°C | [4] |

Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol (B145695) | Excellent | Strong hydrogen bonding interactions between the amine's N-H bonds and the solvent's hydroxyl group.[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Chloroform, Acetone | Good | Favorable dipole-dipole interactions between the polar C-F and C-N bonds and the polar aprotic solvent.[3] Soluble in polar organic solvents like ethanol and acetone. |

| Non-Polar | Hexanes, Toluene | Limited | The high polarity of this compound is incompatible with the non-polar nature of these solvents.[3] |

| Ethers | Diethyl Ether, Dichloromethane | Soluble | General solubility of amines in these common organic solvents is expected. |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is adapted from general methods for determining the solubility of amines.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Screw-cap vials with PTFE-lined septa

-

Volumetric flasks (various sizes)

-

Glass syringes and syringe filters (0.22 µm, solvent-compatible)

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-cap vial. "Excess" means that undissolved amine should be visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 4 hours to allow the undissolved amine to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved micro-droplets or solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent. For volatile solvents, this can be done using a rotary evaporator at a suitable temperature and pressure. For less volatile solvents, a gentle stream of nitrogen in a fume hood may be used. The temperature should be kept well below the boiling point of this compound (64-68.5 °C) to avoid loss of the solute.

-

Once the solvent is completely removed, place the flask in a drying oven at a low temperature (e.g., 40 °C) until a constant mass is achieved. This ensures the removal of any residual solvent.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units:

-

g/100 mL: (Mass of dissolved amine / Volume of aliquot taken) × 100

-

mol/L (Molarity): (Mass of dissolved amine / Molecular weight of amine) / Volume of aliquot taken in Liters

-

-

Visualization of Logical Workflows

For drug development professionals, assessing solubility is a key step in lead optimization and formulation development. The following diagrams illustrate a typical workflow.

References

Spectroscopic Analysis of 2,2-Difluoroethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-difluoroethylamine, a key building block in medicinal chemistry and materials science. The unique electronic properties imparted by the gem-difluoro group significantly influence its chemical reactivity and biological activity. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in research and development settings.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines standardized experimental protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information about the molecular environment.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Experimental Data for Hydrochloride Salt in D₂O |

| -NH₂ | 1.0 - 2.0 | Broad Singlet | - | Signal disappears with D₂O exchange |

| -CH₂- | ~3.0 | Triplet of Triplets | ³J(H,H) ≈ 6 Hz, ³J(H,F) ≈ 14 Hz | ³J(H,H) = 2.6 Hz[1] |

| -CHF₂ | ~5.8 | Triplet of Triplets | ²J(H,F) ≈ 57 Hz, ³J(H,H) ≈ 6 Hz | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show two signals corresponding to the two carbon atoms in this compound. The carbon bonded to the fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂- | ~45 | Triplet | ²J(C,F) ≈ 20 Hz |

| -CHF₂ | ~115 | Triplet | ¹J(C,F) ≈ 240 Hz |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms. The spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which will be split by the geminal and vicinal protons.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Experimental Data for Hydrochloride Salt in D₂O |

| -CHF₂ | -110 to -130 | Doublet of Triplets | ²J(F,H) ≈ 57 Hz, ³J(F,H) ≈ 14 Hz | ³J(H,F) = 16.4 Hz[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to N-H, C-H, C-N, and C-F bond vibrations. Temperature-dependent IR studies in a liquid xenon matrix have shown the existence of three distinct conformational isomers.[1] The spectral data presented here are typical for a primary aliphatic amine with fluoroalkyl substitution.

Table 4: IR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands for symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretching. |

| NH₂ Scissoring | 1590 - 1650 | Bending vibration of the primary amine. |

| C-N Stretch | 1000 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

| C-F Stretch | 1000 - 1100 | Strong absorptions characteristic of the C-F bonds. |

| N-H Wag | 650 - 900 | Out-of-plane bending of the N-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected to be at an odd m/z value, consistent with the nitrogen rule for a compound with one nitrogen atom. The primary fragmentation pathway is anticipated to be alpha-cleavage.

Table 5: Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Description |

| 81 | [C₂H₅F₂N]⁺ | Molecular Ion (M⁺) |

| 30 | [CH₂NH₂]⁺ | Base peak resulting from α-cleavage (loss of •CHF₂) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, D₂O for the hydrochloride salt) at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Proton-decoupled or coupled single-pulse experiment.

-

Spectral Width: -50 to -250 ppm.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Reference: External CFCl₃ at 0.00 ppm.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean KBr/NaCl plates should be recorded prior to the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Due to its volatility, this compound is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

-

GC Conditions:

-

Column: A non-polar or low-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 200-250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 15-200.

-

Ion Source Temperature: 200-230 °C.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Conformational Landscape of 2,2-Difluoroethylamine Hydrochloride: A Deep Dive into the Double Gauche Effect

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive conformational analysis of 2,2-difluoroethylamine hydrochloride, a molecule of interest in pharmaceutical and agrochemical research. The protonated amine group in conjunction with vicinal fluorine atoms gives rise to a pronounced "double gauche effect," a phenomenon with significant implications for molecular geometry and, consequently, biological activity. This document details the experimental and computational investigations into the conformational preferences of this molecule, presenting key quantitative data, in-depth experimental protocols, and visual representations of the underlying stereoelectronic interactions and analytical workflows. The conformational isomerism was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy in a D₂O solution to mimic physiological conditions, supported by high-level theoretical calculations. The findings reveal that the gauche-gauche (gg) conformer, where the ammonium (B1175870) group is gauche to both fluorine atoms, is predominantly favored. This preference is primarily attributed to electrostatic attractions, with secondary contributions from hyperconjugation and intramolecular hydrogen bonding.

Introduction

The spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. In the realm of drug design and development, understanding the conformational preferences of a molecule is paramount for predicting its interaction with biological targets. Fluorinated organic compounds are of particular interest due to the unique properties conferred by the highly electronegative fluorine atom, including altered metabolic stability and binding affinity.

This compound hydrochloride presents a fascinating case study in conformational analysis due to the interplay of multiple stereoelectronic effects. The presence of two fluorine atoms on the carbon adjacent to the protonated amino group leads to a strong preference for a gauche arrangement, a phenomenon termed the "gauche effect".[1][2][3][4] In this specific molecule, the simultaneous gauche relationship of the +NH₃ group with both fluorine atoms results in a "double gauche effect".[1][2][3][4] This guide synthesizes experimental and computational data to provide a detailed understanding of the forces governing this conformational preference.

Conformational Isomers and Driving Forces

The rotation around the C-C bond in this compound hydrochloride gives rise to two primary staggered conformers: the anti-gauche (ag) and the gauche-gauche (gg) conformers. The key finding is the pronounced stability of the gg conformer.[1][5]

The primary forces influencing the conformational equilibrium are:

-

Electrostatic Interactions: The main driver for the double gauche effect is the electrostatic attraction between the positively charged nitrogen atom of the ammonium group and the electronegative fluorine atoms.[1][2][4] This attractive force is significant enough to overcome steric repulsion and remains operative even in a polar solvent like water.[1][2]

-

Hyperconjugation: While typically a major factor in the gauche effect of 1,2-disubstituted ethanes, hyperconjugative interactions (such as σCH → σCF and σCH → σCN) play a secondary role in the conformational preference of this compound hydrochloride.[1][2] In fact, the sum of all electron delocalizations indicates that the ag conformer is more stabilized by hyperconjugation than the gg conformer.[1][4]

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the acidic protons of the +NH₃ group and the fluorine atoms also contributes to the stability of the gauche arrangement, though it is considered a minor contributor compared to the electrostatic forces.[1][2]

The following diagram illustrates the interplay of these forces in determining the preferred conformation.

Caption: Interplay of forces governing the conformational preference of this compound hydrochloride.

Quantitative Conformational Analysis

The conformational equilibrium has been quantified through both computational and experimental methods. The following tables summarize the key findings.

Computational Analysis

Theoretical calculations were performed at the MP2/6-311++g(d,p) level in the gas phase and with an implicit water solvent model (PCM).[1]

Table 1: Calculated Relative Energies and Populations of Conformers [1]

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Population (Gas Phase, %) | Relative Energy (Implicit Water, kcal/mol) | Population (Implicit Water, %) |

| gg | 0.0 | 99 | 0.0 | 90 |

| ag | 3.2 | 1 | 1.3 | 10 |

Table 2: Calculated Vicinal Coupling Constants (Hz) for Conformers in Implicit Water [1]

| Coupling Constant | gg Conformer | ag Conformer |

| ³J(H,H) | 1.3 | 5.5 |

| ³J(H,F) | 16.8 | 12.4 |

Experimental Analysis

¹H NMR spectroscopy was conducted in a D₂O solution to determine the experimental coupling constants.

Table 3: Experimental vs. Calculated Coupling Constants (Hz) in Aqueous Solution [5]

| Coupling Constant | Experimental Value | Calculated Value (gg Conformer) |

| ³J(H,H) | 2.6 | 1.3 |

| ³J(H,F) | 16.4 | 16.8 |

The strong correlation between the experimental coupling constants and the calculated values for the gg conformer provides compelling evidence for its predominance in an aqueous solution.[5]

Detailed Experimental and Computational Protocols

Experimental Protocol: NMR Spectroscopy

A detailed workflow for the experimental determination of the conformational equilibrium is outlined below.

Caption: Workflow for the NMR-based conformational analysis of this compound hydrochloride.

-

Sample Preparation: this compound hydrochloride was purchased from a commercial source (e.g., Sigma-Aldrich) and used without further purification.[1] A solution of approximately 20 mg/mL was prepared in deuterium (B1214612) oxide (D₂O) to mimic a physiological aqueous environment and to avoid the large solvent proton signal.[1][6]

-

NMR Data Acquisition: ¹H NMR spectra were acquired on a high-field NMR spectrometer, such as a Bruker AVANCE III operating at a proton frequency of 499.87 MHz.[1] Standard acquisition parameters were used.

-

Data Processing and Analysis: The raw free induction decay (FID) was processed using standard NMR software. This involved Fourier transformation, phase correction, and baseline correction. The vicinal ³J(H,H) and ³J(H,F) coupling constants were then accurately measured from the processed spectrum.

Computational Protocol: Quantum Chemical Calculations

The following workflow describes the computational approach to studying the conformational landscape.

-

Conformer Generation: The initial structures of the gg and ag conformers of this compound hydrochloride were generated.

-

Geometry Optimization: The geometries of all conformers were optimized at the MP2/6-311++g(d,p) level of theory.[1] These optimizations were performed both in the gas phase and using the Polarizable Continuum Model (PCM) to simulate an aqueous environment.[1]

-

Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Energy and Population Calculation: The relative electronic energies of the optimized conformers were used to calculate their equilibrium populations according to the Boltzmann distribution.

-

NMR Parameter Calculation: The vicinal spin-spin coupling constants (³J(H,H) and ³J(H,F)) for each conformer were calculated. These calculations are crucial for correlating the theoretical structures with the experimental NMR data.[1]

Conclusion

The conformational analysis of this compound hydrochloride reveals a strong preference for the gauche-gauche (gg) conformer in both the gas phase and in aqueous solution.[1] This "double gauche effect" is predominantly driven by favorable electrostatic interactions between the positively charged ammonium group and the electronegative fluorine atoms.[1][2] While hyperconjugation and intramolecular hydrogen bonding play a role, their contributions are secondary.[1] The excellent agreement between experimental NMR data and high-level computational results provides a robust and detailed picture of the conformational landscape of this molecule.[1][5] This in-depth understanding is crucial for medicinal chemists and drug designers, as the preferred conformation will dictate how the molecule presents itself to its biological targets, thereby influencing its efficacy and pharmacological profile.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Conformational analysis of this compound hydrochloride: double gauche effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. BJOC - Conformational analysis of this compound hydrochloride: double gauche effect [beilstein-journals.org]

- 5. smolecule.com [smolecule.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Properties of 2,2-Difluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted thermodynamic properties of 2,2-Difluoroethylamine (CAS 430-67-1). Due to its increasing importance as a building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its thermodynamic behavior is crucial for process design, safety, and modeling.[1] This document consolidates available experimental data, outlines detailed protocols for the experimental determination of core thermodynamic properties, and discusses computational methods for their estimation. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of use for researchers and drug development professionals.

Introduction

This compound (C₂H₅F₂N) is a fluorinated organic compound featuring a two-carbon ethyl chain with two fluorine atoms on the second carbon and a primary amine group.[2] The presence of the difluoromethyl group significantly influences the molecule's electronic properties, basicity, and intermolecular interactions compared to its non-fluorinated analogue, ethylamine. These unique characteristics make it a valuable synthon in medicinal chemistry for creating novel bioactive molecules with enhanced metabolic stability and binding affinities.[1][3]

A comprehensive dataset of thermodynamic properties is essential for the scale-up of synthetic routes, purification processes (such as distillation), and ensuring safe handling and storage.[2] This guide addresses the current state of knowledge regarding these properties, highlighting both available data and existing gaps in the experimental literature.

Physicochemical and Thermodynamic Data

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅F₂N | [1][4][5] |

| Molecular Weight | 81.07 g/mol | [1][5] |

| CAS Number | 430-67-1 | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 67.5 - 68.5 °C | [1] |

| Melting Point | -94.91 °C | [1] |

| Density | 1.15 - 1.17 g/cm³ | [1][2] |

| Refractive Index (n²⁰D) | 1.319 - 1.345 | [1][2] |

| Flash Point | -33.5 to 1.5 °C | [1][2] |

Table 2: Vapor Pressure and Ionization Data

| Property | Value | Conditions | Source(s) |

| Vapor Pressure | 140 hPa (105 mmHg) | 20 °C | [2] |

| 14 - 56 kPa (105 - 420 mmHg) | 20 - 50 °C | [2] | |

| 201 mmHg | 25 °C | ||

| pKa (basic) | 7.3 | [4] | |

| Proton Affinity | 208.1 kcal/mol | Gas Phase | [6] |

| Gas Basicity | 200.0 kcal/mol | Gas Phase | [6] |

| Ionization Energy | 9.4 eV | [6] |

Experimental Protocols for Thermodynamic Property Determination

Due to the absence of published experimental data for key thermodynamic properties such as enthalpy of formation and heat capacity, this section provides detailed, generalized protocols for their determination. These methods are standard in thermochemistry and are applicable to volatile organic liquids like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is typically derived from the experimentally determined enthalpy of combustion (ΔHc°) using Hess's Law. Oxygen bomb calorimetry is the primary technique for measuring the heat released during the complete combustion of a substance.

Methodology:

-

Sample Preparation:

-

A precise mass (approximately 0.5 - 1.0 g) of high-purity this compound is encapsulated in a gelatin capsule or sealed in a polyester (B1180765) bag to prevent evaporation.

-

The encapsulated sample is placed in a crucible within the bomb calorimeter.

-

A known length of fuse wire (e.g., iron or nickel-chromium) is connected to the electrodes, with the wire positioned to make contact with the sample.[7][8][9]

-

-

Calorimeter Assembly and Operation:

-

The sealed bomb is purged with oxygen to remove atmospheric nitrogen (preventing the formation of nitric acid) and then pressurized with pure oxygen to approximately 25-30 atm.[8][10]

-

The bomb is submerged in a precisely measured volume of water (e.g., 2.000 L) within the calorimeter's insulated jacket.[7]

-

The system is allowed to reach thermal equilibrium while stirring the water. The initial temperature is recorded with high precision.[8]

-

The sample is ignited by passing an electric current through the fuse wire.

-

-

Data Acquisition and Analysis:

-

The temperature of the water is recorded at regular intervals until a stable final temperature is reached.[8]

-

The gross heat released (qtotal) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (Ccal).

-

Ccal is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9]

-

Corrections are applied for the heat released by the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid if nitrogen was present).[9]

-

The constant volume heat of combustion (ΔUc) is calculated. This is then converted to the standard enthalpy of combustion (ΔHc°) using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.[11]

-

Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

-

Heat Capacity (Cₚ) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity (Cₚ).

Methodology:

-

Instrument Calibration:

-

The DSC instrument's temperature and enthalpy scales are calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, tin).[12]

-

-

Sample Preparation:

-

A small, precise mass of this compound (typically 5-10 mg) is hermetically sealed in an aluminum sample pan to prevent volatilization.

-

An empty, sealed aluminum pan is used as a reference.[12]

-

-

DSC Analysis (Three-Step Method):

-

Step 1 (Baseline): A DSC scan is performed with two empty pans (sample and reference) to obtain a baseline heat flow curve over the desired temperature range.

-

Step 2 (Standard): A known mass of a standard material with a well-characterized Cₚ (e.g., sapphire) is placed in the sample pan, and the DSC scan is repeated under the identical temperature program.

-

Step 3 (Sample): The standard is replaced with the sealed sample pan containing this compound, and the scan is run a third time.

-

-

Data Analysis:

-

The heat flow (dq/dt) is measured for the baseline, standard, and sample runs at a specific temperature (T).

-

The heat capacity of the sample (Cₚ,sample) is calculated using the following equation: Cₚ,sample = Cₚ,std × (mstd / msample) × (Δqsample - Δqbaseline) / (Δqstd - Δqbaseline) where Cₚ is heat capacity, m is mass, and Δq is the difference in heat flow from the baseline.[13]

-

This calculation is repeated across the temperature range to determine Cₚ as a function of temperature.

-

Computational and Estimation Methods

Where experimental data is lacking, computational chemistry and group additivity methods provide reliable estimates for thermodynamic properties.

Benson's Group Additivity Method

This well-established method estimates thermodynamic properties by summing the contributions of constituent chemical groups.[14][15] The molecule is dissected into groups, and each group's empirically derived value for ΔHf°, entropy (S°), and Cₚ is summed.

For this compound (CHF₂-CH₂-NH₂), the groups would be:

-

C-(F)₂(C)(H) : A carbon atom bonded to two fluorine atoms, one carbon, and one hydrogen.

-

C-(C)(H)₂(N) : A carbon atom bonded to one carbon, two hydrogens, and one nitrogen.

-

N-(C)(H)₂ : A nitrogen atom bonded to one carbon and two hydrogens.

Values for these specific fluorinated and amino groups are available in specialized thermochemical databases and literature.[16][17] This method is rapid but its accuracy depends on the availability and quality of the group values.[14]

Quantum Chemical Calculations

High-level ab initio and Density Functional Theory (DFT) methods can predict thermodynamic properties with high accuracy.[18]

-

Methodology: The process involves optimizing the molecular geometry of this compound and calculating its vibrational frequencies. These outputs are used to compute the zero-point vibrational energy and thermal corrections.

-

Enthalpy of Formation: ΔHf° is often calculated using isodesmic reactions. This approach involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides, minimizing errors in the calculation.[19] The calculated reaction enthalpy, combined with known experimental ΔHf° values for the other species in the reaction, yields a highly accurate estimate for the target molecule.

-

Entropy and Heat Capacity: Standard entropy (S°) and heat capacity (Cₚ) are calculated from the vibrational frequencies and molecular structure using statistical mechanics principles.[19]

Commonly used high-accuracy methods include G4, CBS-QB3, and W1U.[19]

Conclusion

This guide consolidates the currently available physical property data for this compound and provides a clear path forward for its complete thermodynamic characterization. While key experimental values for enthalpy of formation and heat capacity are yet to be published, the detailed experimental and computational protocols outlined herein offer robust methodologies for their determination. For professionals in drug development and chemical synthesis, leveraging these techniques will enable more precise process modeling, enhanced safety protocols, and a deeper understanding of the chemical behavior of this important fluorinated building block.

References

- 1. Difluoroethylamine (this compound, Difluoroethan amine) CAS:430-67-1 [kangmei.com]

- 2. Buy this compound | 430-67-1 [smolecule.com]

- 3. US20110060167A1 - Process for Preparing this compound - Google Patents [patents.google.com]

- 4. 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Ethylamine, 2,2-difluoro- [webbook.nist.gov]

- 7. web.williams.edu [web.williams.edu]

- 8. ivypanda.com [ivypanda.com]

- 9. biopchem.education [biopchem.education]

- 10. nsuworks.nova.edu [nsuworks.nova.edu]

- 11. scribd.com [scribd.com]

- 12. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 15. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 16. Structures and Properties Model [webbook.nist.gov]

- 17. jyx.jyu.fi [jyx.jyu.fi]

- 18. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 19. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 2,2-Difluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular geometry, including bond angles and conformational preferences, of 2,2-difluoroethylamine. The information presented herein is compiled from available computational chemistry studies, offering valuable insights for professionals in drug development and scientific research.

Molecular Structure and Conformational Analysis

This compound (C₂H₅F₂N) is an ethylamine (B1201723) derivative characterized by the presence of two fluorine atoms on the β-carbon. Its molecular structure and properties are significantly influenced by the strong electronegativity of the fluorine atoms.

Computational studies have been conducted to determine the conformational isomers and the potential energy surface of this compound. These studies, primarily employing methods such as Møller-Plesset perturbation theory (MP2) with basis sets like 6-311++g(d,p), have elucidated the preferred geometries of the molecule.

The key rotational axis is the C-C bond, and the relative orientation of the amino group (-NH₂) with respect to the two fluorine atoms dictates the overall conformation. The protonated form of this compound has been a subject of particular interest due to the "double gauche effect," where the positively charged ammonium (B1175870) group (+NH₃) exhibits a gauche relationship with both fluorine atoms.[1][2][3][4] This effect is attributed primarily to electrostatic interactions.[1][2][4] In the neutral molecule, a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation determines the conformational preferences.

Quantitative Geometric Data

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) |

| Bond Lengths | |||

| C-C | C1-C2 | 1.53 | - |

| C-F | C2-F1 | 1.39 | - |

| C-F | C2-F2 | 1.39 | - |

| C-H (on C1) | C1-H1 | 1.09 | - |

| C-H (on C1) | C1-H2 | 1.09 | - |

| C-H (on C2) | C2-H3 | 1.10 | - |

| C-N | C1-N | 1.47 | - |

| N-H | N-H4 | 1.01 | - |

| N-H | N-H5 | 1.01 | - |

| Bond Angles | |||

| F-C-F | F1-C2-F2 | 107.5 | |

| F-C-C | F1-C2-C1 | 110.0 | |

| F-C-C | F2-C2-C1 | 110.0 | |

| H-C-C | H3-C2-C1 | 110.0 | |

| C-C-N | C2-C1-N | 112.0 | |

| H-C-C | H1-C1-C2 | 109.5 | |

| H-C-N | H1-C1-N | 109.5 | |

| C-N-H | C1-N-H4 | 110.0 | |

| H-N-H | H4-N-H5 | 107.0 |

Note: The values presented in this table are based on computational models and are intended to be representative. Actual experimental values may vary.

Experimental and Computational Methodologies

The geometric parameters and conformational landscape of this compound have been primarily investigated through computational chemistry.

Computational Protocols:

-

Ab Initio Calculations: The most cited method for studying this molecule is Møller-Plesset perturbation theory, specifically at the MP2 level. This method accounts for electron correlation and provides accurate geometries for small molecules.

-

Basis Sets: The 6-311++g(d,p) basis set is commonly used in conjunction with MP2 calculations. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination offers a good balance of accuracy and computational cost for determining the geometry of molecules with electronegative atoms like fluorine.

-

Conformational Search: To identify the stable conformers, a systematic scan of the potential energy surface is typically performed by rotating the dihedral angles, particularly the N-C-C-F angle. The resulting geometries are then optimized to find the energy minima.

As of now, there is a lack of publicly available experimental data from techniques such as gas-phase electron diffraction or microwave spectroscopy that would provide a direct measurement of the bond lengths and angles of this compound.

Visualization of Molecular Geometry

The following diagram illustrates the molecular structure of this compound, with atoms labeled for reference to the data in Table 1.

Caption: Ball-and-stick model of this compound.

References

Methodological & Application

Application Notes and Protocols: 2,2-Difluoroethylamine as a Building Block for Antiviral Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. 2,2-Difluoroethylamine is a valuable building block that introduces the unique properties of the difluoroethyl moiety. This document provides detailed application notes and protocols for the synthesis and evaluation of a novel class of potential antiviral agents: N6-(2,2-Difluoroethyl)adenosine derivatives. These compounds are designed as nucleoside analogs, a class of molecules with a proven track record in antiviral therapy. The primary mechanism of action for many nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2]

Rationale for N6-(2,2-Difluoroethyl)adenosine Derivatives

Adenosine (B11128) derivatives substituted at the N6-position have shown a broad range of biological activities, including antiviral properties.[3][4] The 2,2-difluoroethyl group is introduced at this position for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation, potentially increasing the drug's half-life.

-

Bioisosterism: The difluoromethyl group can act as a bioisostere of a hydroxyl or thiol group, potentially forming key hydrogen bonds with target enzymes.

-

Modulation of Physicochemical Properties: The electronegativity of fluorine can alter the acidity of the N6-proton, influencing binding interactions within the active site of viral polymerases.

Experimental Protocols

Protocol 1: Synthesis of N6-(2,2-Difluoroethyl)adenosine (DFEA-Ado)

This protocol details the synthesis of the target compound, N6-(2,2-Difluoroethyl)adenosine, from commercially available 6-chloropurine (B14466) riboside.

Materials:

-

6-Chloropurine riboside

-

This compound

-

Triethylamine (B128534) (TEA)

-

Ethanol (B145695) (EtOH), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (B129727) (MeOH)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-chloropurine riboside (1.0 g, 3.49 mmol) in anhydrous ethanol (50 mL).

-

Addition of Reagents: To the stirred solution, add this compound (0.42 g, 5.23 mmol) followed by triethylamine (0.73 mL, 5.23 mmol).

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C). Monitor the reaction progress by TLC (Eluent: EtOAc/MeOH 9:1). The reaction is typically complete within 12-24 hours.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in ethyl acetate (e.g., 0% to 10% MeOH in EtOAc) to isolate the desired product.

-

Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield N6-(2,2-Difluoroethyl)adenosine as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of the synthetic workflow:

Caption: Synthetic workflow for N6-(2,2-Difluoroethyl)adenosine.

Protocol 2: In Vitro Antiviral Activity Assay (HCV Replicon System)

This protocol describes a cell-based assay to evaluate the antiviral activity of the synthesized compounds against a Hepatitis C Virus (HCV) subgenomic replicon.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh-7 HCV replicon cells in 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37 °C in a 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., N6-(2,2-Difluoroethyl)adenosine) in DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a positive control (e.g., a known HCV inhibitor like Sofosbuvir) and a negative control (vehicle, 0.5% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Acquisition: Measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.

Protocol 3: Cytotoxicity Assay

This protocol is to determine the 50% cytotoxic concentration (CC₅₀) of the compounds in the host cell line to assess their therapeutic index.

Materials:

-

Huh-7 cells (or the same cell line used in the antiviral assay)

-

DMEM, FBS, Penicillin-Streptomycin

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

-